3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Description

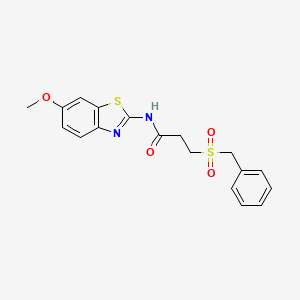

3-(Benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a synthetic small molecule featuring a benzothiazole core substituted with a methoxy group at position 6 and a propanamide linker bearing a benzylsulfonyl moiety. The benzylsulfonyl group enhances electrophilicity and may influence solubility and binding interactions, while the methoxy substituent on the benzothiazole ring contributes to electronic effects and steric properties.

Properties

IUPAC Name |

3-benzylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-24-14-7-8-15-16(11-14)25-18(19-15)20-17(21)9-10-26(22,23)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUUTNJXFCEPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting benzyl chloride with sodium sulfite, followed by oxidation.

Coupling with Propanamide: The final step involves coupling the benzylsulfonyl-substituted benzothiazole with propanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₇H₁₆N₂O₄S₂.

Key Observations:

Substituent Position and Electronic Effects: The 6-methoxy group in the target compound and analogues (e.g., ) reduces steric hindrance compared to bulkier substituents like methanesulfonyl or adamantyl . This may enhance binding to planar enzyme active sites. Benzylsulfonyl vs.

Impact of Propanamide Linker :

- The propanamide spacer in the target compound and allows conformational flexibility, unlike the rigid sulfonamide in . This flexibility may optimize interactions with target proteins.

Biological Relevance: Compounds with 4-nitrobenzenesulfonyl groups (e.g., ) exhibit strong electron-withdrawing effects, which could enhance reactivity in covalent inhibition mechanisms. However, the target compound’s benzylsulfonyl group may favor non-covalent interactions . The adamantyl-acetamide derivative demonstrates how bulky substituents can drastically alter solubility and pharmacokinetics, highlighting the target compound’s balance between hydrophobicity and polarity.

Biological Activity

3-(Benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the benzothiazole derivative class, known for its diverse biological activities. Benzothiazole derivatives are recognized for their potential therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- CAS Number: 89139-42-4

- Molecular Formula: C₁₈H₁₈N₂O₃S₂

The compound features a benzylsulfonyl group and a methoxy-substituted benzothiazole moiety, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study by Ramachandran et al., several benzothiazole derivatives were tested for antibacterial activity using the Minimum Inhibitory Concentration (MIC) method, demonstrating promising results against multiple pathogens .

Anticancer Activity

Benzothiazole derivatives are also explored for their anticancer potential. The structural characteristics of this compound may influence its interaction with cancer cell pathways. A review highlighted that benzothiazole compounds could inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms . Further in vitro studies are needed to elucidate the specific anticancer mechanisms of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have been documented extensively. Compounds with similar structures have been identified as inhibitors of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The presence of the sulfonamide group in this compound may enhance its anti-inflammatory effects by modulating inflammatory pathways .

Anticonvulsant Activity

In the realm of neurological disorders, some benzothiazole derivatives have shown anticonvulsant activity. The compound's ability to cross the blood-brain barrier could be beneficial in treating epilepsy or seizure disorders. Studies have indicated that modifications in the benzothiazole structure can lead to enhanced anticonvulsant properties .

Data Summary and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.